5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene

Catalog No.
S3020737
CAS No.
1534467-43-0
M.F
C7H4BrCl2F
M. Wt
257.91
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene

CAS Number

1534467-43-0

Product Name

5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene

IUPAC Name

5-bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene

Molecular Formula

C7H4BrCl2F

Molecular Weight

257.91

InChI

InChI=1S/C7H4BrCl2F/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,3H2

InChI Key

IAWIRPWKAFHBFS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CCl)F)Cl)Br

Solubility

not available

Currently Available Information:

Limited information exists regarding the specific scientific research applications of 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene.

  • Chemical Source: A commercial supplier offers this compound, indicating potential research use, but no specific applications are mentioned [].
  • Structural Similarity: Similarities exist between the structure of 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene and some known research areas:
    • Fluorine substitution on aromatic rings can be a strategy to modulate the properties of pharmaceuticals [].
    • Halogenated aromatic compounds with a chloromethyl group can be precursors for the synthesis of other molecules relevant in material science [].

5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene is an organohalogen compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. Its molecular formula is C7H5BrClF. This compound is notable for its unique combination of halogen substituents, which influences its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Due to its halogen substituents:

  • Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Oxidation Reactions: The compound can undergo oxidation to yield corresponding benzoic acid derivatives.
  • Reduction Reactions: It can be reduced to form less halogenated or fully saturated derivatives, enhancing its utility in synthetic pathways.

The presence of electron-withdrawing halogens increases the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack, which is advantageous for various synthetic transformations.

The synthesis of 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene can be achieved through several methodologies:

  • Bromination of 2-Fluorotoluene: This initial step involves the use of bromine in the presence of a catalyst (such as iron) to yield 1-bromo-2-fluorotoluene.
  • Chloromethylation: The resulting brominated compound is then subjected to chloromethylation using formaldehyde and hydrochloric acid, leading to the formation of 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene.

These methods can be adapted for industrial production using continuous flow reactors to enhance efficiency and yield.

5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene has several applications:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
  • Material Science: The compound is utilized in producing advanced materials like polymers and liquid crystals.
  • Biochemical Research: It acts as a probe in biochemical assays for studying enzyme activities and protein interactions.

Its versatile reactivity makes it a valuable compound for researchers in various scientific fields.

Interaction studies involving 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene primarily focus on its reactivity with biological molecules. Investigations into how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic applications or toxicological effects. Additionally, studies may assess its environmental behavior concerning persistence and degradation pathways.

Several compounds share structural similarities with 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene. Notable comparisons include:

Compound NameStructural FeaturesUnique Characteristics
1-Bromo-2-fluorobenzeneLacks chloromethyl groupLess reactive due to absence of chloromethyl group
1-Chloro-3-(bromomethyl)-2-fluorobenzeneReversed positions of bromine and chlorineDifferent reactivity patterns due to halogen positioning
1-Bromo-3-(methyl)-2-fluorobenzeneContains a methyl group instead of chloromethylAffects chemical behavior compared to chloromethyl variant

Uniqueness: The unique combination of both bromine and chlorine atoms in 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene provides distinct reactivity profiles. This dual halogenation allows for versatile synthetic applications, making it particularly valuable in organic synthesis and industrial processes.

XLogP3

3.7

Dates

Modify: 2024-04-14

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